Morpholine-d8 Hydrochloride

Overview

Description

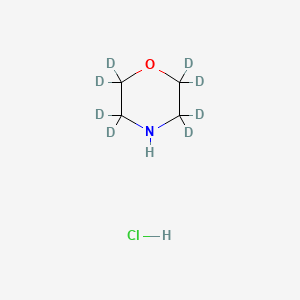

Morpholine-d8 Hydrochloride (CAS: 1107650-56-5) is a deuterium-labeled derivative of morpholine hydrochloride, where eight hydrogen atoms are replaced with deuterium at positions 2, 2, 3, 3, 5, 5, 6, and 6 of the morpholine ring. Its molecular formula is C₄D₈H₃NO·HCl, with a molecular weight of 131.62 g/mol (calculated as 95.17 for the deuterated base + 36.46 for HCl) . This compound is primarily used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its isotopic purity (98%) and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-d8 Hydrochloride is synthesized by reacting morpholine with deuterated aluminum, followed by a reaction with hydrochloric acid. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent contamination and ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and yield. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form morpholine N-oxide.

Reduction: It can be reduced back to morpholine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Morpholine N-oxide.

Reduction: Morpholine.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy for accurate quantitative analysis.

Biology: Employed in drug metabolism and pharmacokinetic studies to trace and quantify drug molecules.

Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and pharmacokinetic profiles.

Industry: Applied in the synthesis of various morpholine derivatives used as corrosion inhibitors, surface-active agents, and organocatalysts

Mechanism of Action

The mechanism of action of Morpholine-d8 Hydrochloride involves its role as an isotopic marker. In nuclear magnetic resonance spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the calibration and quantification of other compounds. This ensures accurate and reliable analysis in various research applications .

Comparison with Similar Compounds

Structural and Isotopic Differences

Morpholine Hydrochloride (Non-Deuterated)

- CAS : 10024-89-2

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- Key Difference : Lacks deuterium substitution, making it unsuitable for isotope-based analytical techniques.

- Applications : Used in organic synthesis and pharmaceutical intermediates .

Morpholine-d8 Hydrochloride

- CAS : 1107650-56-5

- Molecular Formula: C₄D₈H₃NO·HCl

- Molecular Weight : 131.62 g/mol

- Key Advantage : Deuterium labeling enables precise tracking in metabolic studies and spectroscopic analysis .

Dimethomorph-d8

- CAS : 1346606-71-0

- Molecular Formula: C₂₁H₁₄D₈ClNO₄

- Molecular Weight: Not explicitly stated, but isotopic enrichment (99% D) enhances its utility in pesticide residue analysis .

- Contrast : While both are deuterated, Dimethomorph-d8 is a fungicide derivative, whereas this compound is a building block for analytical standards .

Functional Derivatives of Morpholine

4-(Morpholine-4-sulfonyl)-benzenesulfonyl Chloride

- CAS : 465514-13-0

- Molecular Formula: C₁₀H₁₂ClNO₅S₂

- Melting Point : 150–152°C

- Applications : Used in sulfonamide synthesis and polymer chemistry .

4-Morpholinoacetophenone

- CAS : 39910-98-0

- Purity : >95%

- Price : 3,400–71,600 JPY (depending on packaging)

- Applications : Intermediate in pharmaceutical synthesis .

Isotope-Labeled Analogues

Aniline-d7

- CAS : 14545-23-4

- Molecular Formula : C₆D₇NH₂

- Applications : Like this compound, it is used in quantitative NMR and tracer studies but differs in aromatic structure .

Ethyl-d5-amine

- CAS : 17616-24-9

- Applications : A deuterated aliphatic amine for metabolic labeling, contrasting with this compound’s cyclic structure .

Price and Availability

Note: The high cost of this compound reflects the complexity of deuterium incorporation and its niche application in analytical research .

Biological Activity

Morpholine-d8 hydrochloride is a deuterated form of morpholine hydrochloride, where eight hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it valuable in various scientific applications, particularly in mass spectrometry. The compound's biological activity has garnered attention due to its interactions with various biomolecules, enzymes, and its potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various biochemical pathways. Its interactions can lead to alterations in cellular processes, making it relevant in fields like pharmacology and biochemistry.

- Enzyme Inhibition : Morpholine-d8 has been shown to inhibit key enzymes such as succinate dehydrogenase, which is crucial for cellular respiration. This inhibition affects the conversion of succinate to fumarate, disrupting the citric acid cycle and energy production within cells.

- Fungal Enzyme Targeting : Similar to its parent compound, morpholine, morpholine-d8 is effective against fungal enzymes like D14 reductase and D7-D8 isomerase. These enzymes are vital for sterol synthesis in fungi, and their inhibition can lead to compromised cell membrane integrity and viability.

- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors related to mood disorders and neurodegenerative diseases. For instance, they may influence pathways associated with Parkinson’s disease and Alzheimer's disease by targeting specific receptors and enzymes involved in these conditions .

1. Anticancer Activity

A study investigated the antiproliferative effects of morpholine derivatives against human ovarian cancer cell lines (A2780 and A2780cis). The results demonstrated significant cytotoxicity, suggesting that morpholine-d8 may play a role in cancer therapy by inhibiting tumor growth through enzyme interaction .

2. Antibacterial Properties

Research on morpholine derivatives indicated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship studies revealed that modifications in the morpholine ring could enhance antimicrobial efficacy .

Data Table: Biological Activities of this compound

Pharmacokinetics and Metabolism

This compound is metabolized through pathways involving morpholine monooxygenase, which catalyzes its conversion into various metabolites. The presence of deuterium alters the metabolic profile compared to non-deuterated morpholine, impacting its pharmacokinetic properties.

Transport and Distribution

The compound's small size and polar nature facilitate its diffusion across cell membranes. Studies indicate that morpholine-d8 tends to accumulate in specific cellular organelles such as lysosomes and mitochondria, which may influence its biological effects.

Temporal Effects

Research shows that the stability of this compound under laboratory conditions allows for consistent results over time. Its degradation rates are critical for understanding its long-term effects on cellular functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high isotopic purity (>98 atom% D) in Morpholine-d8 Hydrochloride?

- Methodological Answer : Synthesis typically involves deuterium exchange reactions or catalytic deuteration of morpholine precursors under controlled conditions (e.g., using D₂O or deuterated reagents). Post-synthesis, purification via recrystallization or column chromatography ensures isotopic purity. Isotopic enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm ≥98 atom% D .

Q. Which analytical techniques are critical for assessing the chemical and isotopic purity of this compound?

- Methodological Answer :

- Titration : Acid-base titration (e.g., with NaOH) quantifies hydrochloride content, as described in pharmacopeial methods .

- NMR : ¹H and ²H NMR distinguish protonated vs. deuterated positions, with absence of residual protio-morpholine peaks confirming isotopic purity .

- LC-MS : High-resolution MS detects isotopic patterns and verifies molecular weight (131.62 g/mol for C₄D₈H₃NO·HCl) .

Q. What are optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Periodic reanalysis via NMR or MS is recommended to monitor deuterium retention over time .

Advanced Research Questions

Q. How does deuterium substitution in this compound impact its use as a kinetic isotope effect (KIE) probe in reaction mechanisms?

- Methodological Answer : Deuterium alters bond dissociation energies, slowing reaction rates at deuterated sites. Researchers employ comparative kinetics (e.g., HPLC monitoring of protio vs. deuterated analogs) to quantify KIE. Contradictory data may arise from solvent exchange or incomplete deuteration, necessitating cross-validation via isotopic tracing .

Q. What strategies mitigate deuterium loss during in vivo pharmacokinetic studies using this compound?

- Methodological Answer :

- Stabilization : Use deuterium-retentive solvents (e.g., D₂O-based buffers) and avoid high-temperature incubation.

- Analytical Controls : Combine LC-MS/MS with stable isotope-labeled internal standards to correct for deuterium exchange in biological matrices .

Q. How can researchers resolve discrepancies between NMR and MS data when quantifying deuterium content?

- Methodological Answer :

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-PHHTYKMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678651 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107650-56-5 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.